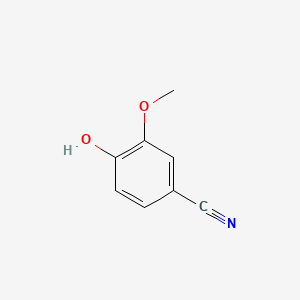

4-Hydroxy-3-methoxybenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRWLNLUIAJTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196070 | |

| Record name | 4-Hydroxy-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4421-08-3 | |

| Record name | 4-Hydroxy-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4421-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004421083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-3-methoxybenzonitrile CAS number 4421-08-3

An In-Depth Technical Guide to 4-Hydroxy-3-methoxybenzonitrile (CAS 4421-08-3): A Core Intermediate in Modern Synthesis

Executive Summary

This compound, also known as vanillonitrile, is a highly versatile organic compound that serves as a critical building block in the pharmaceutical, agrochemical, and material science sectors.[1][2] Its molecular structure, featuring a benzonitrile core with hydroxyl and methoxy functional groups, offers a unique combination of reactivity and stability, making it an invaluable intermediate for the synthesis of complex molecules.[1] This guide provides a comprehensive technical overview of its physicochemical properties, established synthesis protocols, analytical characterization methods, and key applications, with a particular focus on its relevance to drug discovery and development. The narrative is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocols.

This compound is a beige or white to off-white crystalline powder at room temperature.[3][4] The presence of the polar hydroxyl (-OH) and nitrile (-C≡N) groups, along with the methoxy (-OCH3) group, dictates its chemical behavior. The hydroxyl group is a site for etherification and esterification, while the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing multiple avenues for synthetic diversification.[1]

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 4421-08-3 | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | Vanillonitrile, 4-Cyano-2-methoxyphenol | [5] |

| Molecular Formula | C₈H₇NO₂ | [5] |

| Molecular Weight | 149.15 g/mol | [5] |

| Appearance | Beige crystalline powder | [3] |

| Melting Point | 85-89 °C | [4] |

| Solubility | Sparingly soluble in water | [4] |

| InChIKey | QJRWLNLUIAJTAD-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing

The most economically viable and common precursor for the synthesis of this compound is vanillin, an abundant natural product.[1][6] The primary transformation involves the conversion of the aldehyde functional group of vanillin into a nitrile. Several synthetic strategies exist, with the following two-step protocol being a well-documented and reliable method.

Synthetic Workflow from Vanillin

The conversion of vanillin to vanillonitrile can be efficiently achieved through an intermediate vanillyl alcohol, followed by halogenation and nucleophilic substitution with a cyanide salt.[6][7] This approach avoids the direct, and often harsh, conditions required for the dehydration of a vanillin oxime.

Caption: Synthesis workflow from vanillin to this compound.

Detailed Experimental Protocol: Synthesis from Vanillin

This protocol is adapted from the methodology described by Lerrick et al. for the synthesis of this compound as a precursor for isoflavone derivatives.[6][7]

Step 1: Reduction of Vanillin to Vanillyl Alcohol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin in ethanol at room temperature.

-

Reaction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise over 30 minutes. The choice of NaBH₄ is critical as it is a mild reducing agent that selectively reduces the aldehyde without affecting the aromatic ring or other functional groups.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the vanillin spot has been completely consumed.

-

Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases. This neutralizes the excess borohydride and the borate esters formed.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield vanillyl alcohol, typically as a white crystal.[6]

Step 2: Halogenation and Nitrilization to this compound

-

Setup: Dissolve the vanillyl alcohol from Step 1 in a suitable aprotic solvent (e.g., diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Halogenation: Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr₃). The PBr₃ converts the primary alcohol to the more reactive benzyl bromide. This intermediate is typically used without isolation.

-

Nitrilization: In a separate flask, prepare a solution of potassium cyanide (KCN) in a polar aprotic solvent like dimethylformamide (DMF). Add the previously formed benzyl bromide solution dropwise to the KCN solution. The cyanide ion acts as a nucleophile, displacing the bromide in an Sₙ2 reaction to form the nitrile.

-

Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield this compound. The yield for this second step is reported to be around 36%.[6][7]

Analytical and Spectroscopic Characterization

The identity and purity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis: HPLC

A robust analytical method is essential for quality control. A reverse-phase high-performance liquid chromatography (RP-HPLC) method provides excellent resolution and quantification.

Table 2: Representative RP-HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving aromatic compounds of moderate polarity. |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A gradient elution (e.g., starting at 70:30 A:B and ramping to 30:70 A:B) allows for efficient separation from potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. |

| Detection | UV at 225 nm | The benzonitrile chromophore exhibits strong absorbance near this wavelength.[8] |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Spectroscopic Data

The structure of this compound is unequivocally confirmed by its spectral data.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the δ 6.9-7.4 ppm range), a singlet for the methoxy group protons (around δ 3.9 ppm), and a broad singlet for the phenolic hydroxyl proton.

-

¹³C NMR: The carbon NMR will display signals for the nitrile carbon (around 119 ppm), the aromatic carbons (110-150 ppm), and the methoxy carbon (around 56 ppm).

-

FTIR: The infrared spectrum is distinguished by a sharp, strong absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹, a broad O-H stretching band for the phenol around 3300-3500 cm⁻¹, and C-O stretching bands for the methoxy and phenol groups.[5]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 149.15).[5]

Applications in Drug Discovery and Development

While this compound itself is not typically an active pharmaceutical ingredient (API), its true value lies in its role as a versatile scaffold for the synthesis of bioactive molecules.[2]

Role as a Scaffolding Intermediate

The compound's functional groups allow for its incorporation into a wide array of molecular architectures. Researchers utilize it in the development of novel drugs targeting various conditions, including cancer, inflammation, and microbial infections.[2][9]

Mechanism of Action of Derivatives: A Case Study

The direct biological pathways modulated by vanillonitrile are not extensively studied, as it is primarily an intermediate. However, its derivatives have shown significant and specific biological activity. For instance, a derivative of the closely related vanillin has been shown to suppress the growth of colon cancer cells (HT29) by targeting a key oncogenic pathway.

Caption: Wnt/β-catenin pathway, a target for vanillin-derived anticancer agents.[9]

This pathway is crucial in cell proliferation. In many cancers, it is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of growth-promoting genes. A vanillin derivative was found to suppress the Wnt/β-catenin signaling pathway in HT29 cells, demonstrating the potential for this chemical class to be developed into targeted cancer therapeutics.[9] This underscores the importance of this compound as a starting point for generating medicinally potent compounds.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5]

-

GHS Pictograms: Warning.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a dust mask (e.g., N95). Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.

Conclusion and Future Outlook

This compound (CAS 4421-08-3) is a cornerstone intermediate chemical, bridging the gap between abundant natural feedstocks like vanillin and high-value, complex molecules. Its predictable reactivity and versatile functional groups ensure its continued relevance in the synthesis of novel pharmaceuticals, advanced agrochemicals, and functional materials.[10] As research continues to uncover the therapeutic potential of its derivatives, the demand for reliable, scalable synthesis routes and a deep understanding of this compound's chemistry will only intensify, solidifying its role as a key enabler of innovation in science and industry.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 4421-08-3 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [PDF] The Synthesis of this compound from Vanillin : a Precursor of Synthesis of 3 ′-methoxydaidzein Reinner | Semantic Scholar [semanticscholar.org]

- 7. studylib.net [studylib.net]

- 8. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]

- 9. jddtonline.info [jddtonline.info]

- 10. researchgate.net [researchgate.net]

4-Hydroxy-3-methoxybenzonitrile molecular weight and formula

An In-depth Technical Guide to 4-Hydroxy-3-methoxybenzonitrile for Advanced Research and Development

This guide provides a comprehensive technical overview of this compound (vanillonitrile), a pivotal intermediate in the fields of pharmaceutical, agrochemical, and materials science. Designed for researchers and development professionals, this document details the compound's core properties, synthesis, purification, and analytical characterization, while also exploring its chemical reactivity and applications as a versatile synthetic building block.

Core Compound Specifications

This compound is an aromatic compound distinguished by a benzonitrile core functionalized with both a hydroxyl and a methoxy group. These features are critical to its utility, providing multiple reaction sites for constructing more complex molecules. Its fundamental properties are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | |

| CAS Number | 4421-08-3 | [1] |

| IUPAC Name | This compound | |

| Common Synonyms | Vanillonitrile, 4-Cyano-2-methoxyphenol | |

| Appearance | Beige to off-white crystalline solid | |

| Melting Point | 85-87 °C |

Synthesis from Renewable Feedstock: Vanillin

The most common and industrially relevant synthesis of this compound begins with vanillin, a readily available and renewable starting material derived from lignin. The transformation is efficiently achieved in a two-step process: the reduction of the aldehyde to a benzyl alcohol, followed by a direct cyanation of the alcohol.

Caption: Synthetic workflow from Vanillin to this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established methodologies for the reduction of vanillin and the direct cyanation of the resulting vanillyl alcohol.[2][3]

Part A: Reduction of Vanillin to Vanillyl Alcohol [3]

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g (100 mmol) of vanillin in 75 mL of ethanol. Stir at room temperature until all solids dissolve.

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

Reductant Preparation: In a separate beaker, dissolve 3.8 g (100 mmol) of sodium borohydride (NaBH₄) in 30 mL of 1 M sodium hydroxide (NaOH).

-

Addition: Add the NaBH₄ solution dropwise to the cooled vanillin solution over 20-30 minutes, maintaining the internal temperature below 10 °C. Causality: This slow addition controls the exothermic reaction and prevents side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Quenching & Workup: Cool the flask in an ice bath again and slowly add 6 M hydrochloric acid (HCl) dropwise to neutralize the excess NaBH₄ and NaOH until the pH is ~2-3 (vigorous gas evolution will occur).

-

Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude vanillyl alcohol as a white solid. This intermediate is often of sufficient purity for the next step.

Part B: Cyanation of Vanillyl Alcohol [2]

-

Setup: To the flask containing the crude vanillyl alcohol (~15.4 g, 100 mmol), add 200 mL of methanol, 12.25 g (250 mmol) of sodium cyanide (NaCN), and 45 mL of methyl formate. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 70-90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Methyl formate acts as an in-situ esterifying agent for the benzylic hydroxyl group, which is then displaced by the cyanide nucleophile. This avoids the need to first convert the alcohol to a halide.[2]

-

Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. To the residue, add 200 mL of water and acidify to pH 3-4 with 2 M H₂SO₄.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with water (1 x 75 mL), and then with brine (1 x 75 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

Purification and Quality Control

The crude product from synthesis requires purification to meet the stringent standards of pharmaceutical and high-tech applications. Recrystallization is the preferred method, followed by analytical validation to confirm purity.

Caption: Workflow for product purification and quality control analysis.

Protocol: Purification by Recrystallization

This protocol is a standard procedure for purifying phenolic crystalline solids.[4][5][6]

-

Solvent Selection: A mixture of isopropanol and water is an effective solvent system. The compound is soluble in hot isopropanol and less soluble in water.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat on a hotplate until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: To the hot solution, add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot isopropanol to redissolve the precipitate, resulting in a saturated solution.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, pure crystals, as impurities do not fit well into the growing crystal lattice and remain in the mother liquor.[6]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold isopropanol/water (1:1) to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol: Analytical Validation by HPLC

This method is designed for the analysis of phenolic compounds and can be adapted for this compound.[7][8]

-

System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Acetic Acid

-

Solvent B: Acetonitrile with 0.1% Acetic Acid

-

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at 280 nm, or determine the compound's specific λ-max by DAD scan.

-

Sample Preparation: Prepare a stock solution of the purified solid in methanol or acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Protocol: Structural Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural confirmation.

-

Sample Preparation: Dissolve 10-20 mg of the purified, dry solid in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) in a small vial.[9][10]

-

Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra. The residual protium signal of the solvent (e.g., 7.26 ppm for CDCl₃) serves as an internal reference.[9]

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its three distinct functional groups, which can be selectively targeted.

Caption: Primary reaction pathways for this compound.

This versatile reactivity makes it a valuable precursor. For instance, it serves as a key building block in the synthesis of bioactive isoflavones like 3'-methoxydaidzein, which has been studied for its potential health benefits.[11] The synthesis involves a Hoesch reaction, where the electron-rich phenol attacks a nitrile (in this case, a second molecule or a different nitrile partner) under acidic conditions to form a ketone, which is a precursor to the isoflavone core.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. vernier.com [vernier.com]

- 7. akjournals.com [akjournals.com]

- 8. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 9. organomation.com [organomation.com]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. studylib.net [studylib.net]

Physical properties of 4-Hydroxy-3-methoxybenzonitrile (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key physical properties of 4-Hydroxy-3-methoxybenzonitrile (CAS No. 4421-08-3), a versatile intermediate compound used in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] The focus is on its melting point and solubility characteristics, supported by detailed experimental protocols for their determination.

Core Physical Properties

This compound, also known as vanillonitrile, is an organic aromatic compound that appears as a white to beige crystalline powder at room temperature.[4][5] Its molecular structure consists of a benzene ring substituted with a hydroxyl (-OH), a methoxy (-OCH3), and a nitrile (-C≡N) group.[1] These functional groups are key determinants of its physical and chemical properties.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp, well-defined melting point range is characteristic of a pure compound, whereas impurities tend to depress the melting point and broaden the range.[6] The reported melting point for this compound is consistent across various suppliers.

Table 1: Reported Melting Point of this compound

| Melting Point Range (°C) | Source |

| 86.0 - 89.0 | TCI AMERICA |

| 85 - 87 | Sigma-Aldrich, ChemicalBook[4] |

| 85 - 89 | ECHEMI[7] |

| 87 | TCI (Reference) |

A systematic approach to determining the solubility of an unknown organic compound involves testing it against a series of solvents of varying polarity and pH.[9] This qualitative analysis can classify the compound and provide strong indications of its functional groups.

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of an organic compound like this compound.

This protocol is based on the capillary method, which can be performed using a melting point apparatus (e.g., Mel-Temp) or a Thiele tube.[6]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

This compound sample (must be completely dry and finely powdered)[10]

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with high-boiling mineral oil

-

Thermometer

Procedure:

-

Sample Preparation: Crush a small amount of the crystalline sample into a fine powder. Dip the open end of a capillary tube into the powder and gently tap the sealed end on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm high.[11]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Initial Rapid Determination: Heat the sample rapidly to get an approximate melting point. This provides a target range for a more accurate measurement.[6] Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Determination: Prepare a new sample. Heat the apparatus quickly to about 10-15°C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[12]

-

Observation and Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2.[12] For high accuracy, repeat the determination until consistent values are obtained.

This protocol provides a systematic workflow to determine the solubility class of an organic compound.[13]

Objective: To classify the compound based on its solubility in water, dilute acid, dilute base, and a strong acid.

Materials:

-

This compound sample

-

Test tubes and a rack

-

Solvents: Deionized water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution

-

Litmus or pH paper

Procedure:

-

Water Solubility:

-

Acid/Base Solubility Tests (if insoluble in water):

-

5% NaOH Test: To a fresh sample (25 mg), add 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates the presence of an acidic functional group (like the phenol in the target compound).

-

5% NaHCO₃ Test: To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. Shake. This is a weaker base and will only dissolve strong organic acids (e.g., carboxylic acids).[9] Phenols are generally not soluble in sodium bicarbonate.

-

5% HCl Test: To a fresh sample, add 0.75 mL of 5% HCl solution. Shake. Solubility indicates the presence of a basic functional group (e.g., an amine).[13]

-

-

Classification: Based on the results, classify the compound. This compound is expected to be insoluble or sparingly soluble in water, soluble in 5% NaOH (due to its phenolic hydroxyl group), and insoluble in 5% HCl.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 4421-08-3 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. youtube.com [youtube.com]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Solubility of 4-Hydroxy-3-methoxybenzonitrile in Common Organic Solvents

Intended for: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-hydroxy-3-methoxybenzonitrile, a key intermediate in the pharmaceutical and chemical industries. Due to the limited availability of direct quantitative solubility data for this compound, this document presents solubility data for the structurally analogous and commercially significant compound, vanillin (4-hydroxy-3-methoxybenzaldehyde), to serve as a valuable reference. This guide furnishes detailed experimental protocols for determining solubility, including the gravimetric method and UV/Vis spectroscopy, to enable researchers to ascertain the solubility of the target compound in their specific solvent systems. Furthermore, this document includes key reaction and metabolic pathway diagrams to provide a broader context for the utility and biological relevance of these compounds.

Introduction

This compound, also known as vanillonitrile, is an organic compound with the chemical formula C₈H₇NO₂. It serves as a versatile building block in the synthesis of various pharmaceutical agents and other fine chemicals.[1] The solubility of this compound in different organic solvents is a critical physical property that influences reaction kinetics, purification processes such as crystallization, and formulation development. A thorough understanding of its solubility profile is therefore essential for optimizing synthetic routes and ensuring the efficient production of high-purity final products.

Solubility Data

While specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature, data for the structurally similar and precursor compound, vanillin, is available. Vanillin shares the same core 4-hydroxy-3-methoxybenzene moiety, with the key difference being the functional group at the para position (aldehyde in vanillin versus nitrile in this compound). This structural similarity suggests that the solubility behavior of vanillin can provide a useful, albeit approximate, guide for predicting the solubility of this compound.

The solubility of vanillin has been determined in several environmentally benign solvents at various temperatures.[2] The mole fraction solubility of vanillin in a selection of common organic solvents is presented in Table 1.

Table 1: Mole Fraction Solubility of Vanillin in Various Solvents at Different Temperatures [2]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10⁻¹) |

| Water | 298 | 0.012 |

| 303 | 0.015 | |

| 308 | 0.018 | |

| 313 | 0.022 | |

| 318 | 0.026 | |

| Ethanol | 298 | 3.01 |

| 303 | 3.35 | |

| 308 | 3.73 | |

| 313 | 4.14 | |

| 318 | 4.59 | |

| Isopropanol (IPA) | 298 | 2.05 |

| 303 | 2.31 | |

| 308 | 2.59 | |

| 313 | 2.91 | |

| 318 | 3.26 | |

| Ethyl Acetate (EA) | 298 | 3.98 |

| 303 | 4.35 | |

| 308 | 4.75 | |

| 313 | 5.19 | |

| 318 | 5.66 | |

| 1-Butanol | 298 | 1.89 |

| 303 | 2.13 | |

| 308 | 2.40 | |

| 313 | 2.69 | |

| 318 | 3.01 | |

| 2-Butanol | 298 | 2.43 |

| 303 | 2.73 | |

| 308 | 3.06 | |

| 313 | 3.42 | |

| 318 | 3.82 |

Experimental Protocols for Solubility Determination

To facilitate the acquisition of precise solubility data for this compound, two widely accepted experimental methodologies are detailed below.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[3][4][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flask

-

Pipette

-

Evaporating dish or watch glass

-

Drying oven

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or water bath until equilibrium is reached. This may take several hours. To confirm equilibrium, samples of the supernatant can be analyzed at different time points until the concentration remains constant.

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pipette, ensuring no solid particles are transferred. Filtration through a syringe filter is recommended.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the solute.

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

-

The solubility can then be calculated in terms of mass per volume (e.g., g/L or mg/mL).

UV/Vis Spectrophotometry Method

UV/Vis spectrophotometry is a sensitive analytical technique that can be used to determine the concentration of a solute in a solution, provided the solute has a chromophore that absorbs light in the ultraviolet or visible range.[7][8][9][10][11]

Materials and Apparatus:

-

This compound

-

Selected organic solvent (must be transparent in the wavelength range of interest)

-

UV/Vis spectrophotometer

-

Quartz or glass cuvettes

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

Part 1: Preparation of a Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV/Vis spectrophotometer. The solvent should be used as a blank.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

Part 2: Determination of Solubility

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-3).

-

Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound.

Synthesis and Metabolic Pathways

To provide a more complete profile of this compound, this section includes diagrams illustrating its synthesis from vanillin and the metabolic pathways of vanillin.

Synthesis of this compound from Vanillin

A common synthetic route to this compound starts from the readily available precursor, vanillin.[12][13] The process typically involves the reduction of the aldehyde group to an alcohol, followed by conversion to a nitrile.

References

- 1. nbinno.com [nbinno.com]

- 2. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] The Synthesis of this compound from Vanillin : a Precursor of Synthesis of 3 ′-methoxydaidzein Reinner | Semantic Scholar [semanticscholar.org]

- 13. studylib.net [studylib.net]

Synthesis of 4-Hydroxy-3-methoxybenzonitrile from Vanillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3-methoxybenzonitrile from the readily available starting material, vanillin. This conversion is a key step in the synthesis of various pharmaceutical and agrochemical compounds. This document details multiple synthetic methodologies, including two-step and one-pot procedures, with complete experimental protocols. Quantitative data is summarized for comparative analysis, and key chemical transformations and workflows are visualized using signaling pathway and workflow diagrams.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a naturally abundant and cost-effective starting material for the synthesis of a variety of more complex molecules. One such important derivative is this compound. The conversion of the aldehyde functional group in vanillin to a nitrile group opens up a wide range of subsequent chemical transformations, making this nitrile a valuable intermediate in medicinal chemistry and materials science. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, among other transformations.

The primary synthetic route from vanillin to this compound involves a two-step process: the formation of vanillin oxime followed by its dehydration. Additionally, several one-pot methodologies have been developed to streamline this conversion, offering advantages in terms of reaction time and operational simplicity. This guide will explore these different approaches in detail.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from vanillin, covering both the two-step synthesis via a vanillin oxime intermediate and various one-pot methodologies.

Method 1: Two-Step Synthesis via Vanillin Oxime

This classic and reliable method involves the isolation of the vanillin oxime intermediate before its subsequent dehydration to the desired nitrile.

Step 1: Synthesis of Vanillin Oxime

This procedure details the conversion of vanillin to vanillin oxime using hydroxylamine hydrochloride.

-

Reagents and Materials:

-

Vanillin

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate (CH₃COONa·3H₂O) or anhydrous sodium acetate

-

Distilled water or Glacial acetic acid

-

Ethanol (for recrystallization, optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine vanillin (1.0 eq), hydroxylamine hydrochloride (1.1-1.5 eq), and sodium acetate (1.5-2.0 eq).

-

Add a suitable solvent, such as water or a mixture of ethanol and water.

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

After completion, cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization of the vanillin oxime.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold water to remove any inorganic impurities.

-

The crude vanillin oxime can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a white to off-white crystalline solid.

-

Dry the purified product in a desiccator or a vacuum oven.

-

Step 2: Dehydration of Vanillin Oxime to this compound

This procedure describes the conversion of the isolated vanillin oxime to the target nitrile using a dehydrating agent. Acetic anhydride is a commonly used reagent for this transformation.

-

Reagents and Materials:

-

Vanillin oxime

-

Acetic anhydride

-

Sodium acetate (optional, as a catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers, separatory funnel, and other standard laboratory glassware

-

Ethyl acetate or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

-

Procedure:

-

Place vanillin oxime (1.0 eq) and acetic anhydride (excess, e.g., 5-10 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux with stirring for 1-3 hours. The reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acetic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure nitrile as a crystalline solid.

-

Method 2: One-Pot Synthesis of this compound

One-pot procedures offer a more efficient approach by avoiding the isolation of the oxime intermediate.

One-Pot Procedure using Ferrous Sulfate in DMF

This method utilizes an inexpensive and environmentally friendly catalyst for the direct conversion of vanillin to the nitrile.[1]

-

Reagents and Materials:

-

Vanillin

-

Hydroxylamine hydrochloride

-

Anhydrous ferrous sulfate (FeSO₄)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

-

-

Procedure:

-

In a round-bottom flask, combine vanillin (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous ferrous sulfate (1.0 eq).

-

Add DMF as the solvent.

-

Heat the reaction mixture to reflux with stirring for 3-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter off the catalyst.

-

Extract the filtrate with a suitable organic solvent and wash the organic layer with water to remove DMF.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain this compound.[1]

-

One-Pot Procedure using Silica Gel

This solvent-free method uses silica gel to facilitate the dehydration of the in-situ formed oxime.

-

Reagents and Materials:

-

Vanillin

-

Hydroxylamine hydrochloride

-

Silica gel

-

Mortar and pestle or a round-bottom flask with a stir bar

-

Heating apparatus (e.g., oil bath)

-

-

Procedure:

-

Thoroughly mix vanillin (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and silica gel (e.g., 1 g per 1 mmol of vanillin) in a mortar and pestle or directly in a round-bottom flask.

-

Heat the solid mixture with stirring at a temperature of 80-110 °C for several hours.

-

Monitor the reaction by TLC by periodically taking a small sample, dissolving it in a suitable solvent, and spotting it on a TLC plate.

-

After the reaction is complete, extract the product from the silica gel with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture and concentrate the filtrate to obtain the crude product.

-

Purify the crude nitrile by column chromatography or recrystallization.

-

Data Presentation

The following tables summarize the quantitative data from the cited experimental protocols for the synthesis of vanillin oxime and this compound.

Table 1: Synthesis of Vanillin Oxime

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Vanillin | Hydroxylamine hydrochloride, Sodium acetate trihydrate | Water | Reflux, 1 hour | 86.5 | YouTube Video |

| Vanillin | Hydroxylamine hydrochloride, Sodium acetate | Water | Reflux, 20 minutes | ~82 | YouTube Video |

| Vanillin | Hydroxylamine hydrochloride, Sodium acetate | Glacial Acetic Acid | 30-35 °C, 30 hours | Not specified | BenchChem |

Table 2: Synthesis of this compound

| Starting Material | Method | Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Vanillin | One-pot | Hydroxylamine HCl, FeSO₄ | DMF | Reflux, 5 hours | 91 | Asian Journal of Chemistry[1] |

| Vanillin | One-pot | Hydroxylamine HCl, Silica-gel | None | 83 °C, 4 hours | 85 | Asian Journal of Green Chemistry |

| Vanillin Oxime | Two-step (Dehydration) | Acetic anhydride | Acetic anhydride | Reflux | Not specified for vanillin oxime directly, but a common method | General procedure |

| Vanillin | One-pot | Hydroxylamine HCl | DMF | 50 °C for 4h, then 110 °C for 2h | 95.1 | Patent CN107118128B |

| Vanillin | One-pot | Hydroxylamine HCl | DMSO | 60 °C for 4h, then 120 °C for 2h | 86.5 | Patent CN107118128B |

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key chemical transformations and a generalized experimental workflow.

Caption: Two-step synthesis pathway from vanillin to this compound.

Caption: Comparison of one-pot and two-step experimental workflows.

References

In-Depth Technical Safety Guide for 4-Hydroxy-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Synonyms: Vanillonitrile, 4-Cyano-2-methoxyphenol

Introduction

4-Hydroxy-3-methoxybenzonitrile, a derivative of vanillin, is a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring hydroxyl, methoxy, and nitrile functional groups, provides a scaffold for diverse chemical modifications. This guide provides a comprehensive overview of the safety data for this compound, intended to inform safe handling, storage, and disposal practices in a research and development setting.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.[2]

GHS Classification

The GHS classification for this compound is summarized in the table below. It is consistently categorized as "Acute Toxicity, Category 4" for oral, dermal, and inhalation routes of exposure, indicating that it is harmful by these routes. It is also classified as a skin and eye irritant.[2][3]

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |

Hazard Statements (H-Statements)

Consistent with the GHS classification, the following hazard statements apply to this compound:[3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements)

To mitigate the risks associated with handling this compound, the following precautionary measures should be taken:[3]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Acute Toxicity

The "Category 4" classification for acute oral, dermal, and inhalation toxicity indicates the following approximate lethal dose ranges:

-

Oral: Between 300 and 2000 mg/kg body weight.

-

Dermal: Between 1000 and 2000 mg/kg body weight.

-

Inhalation: Between 10 and 20 mg/L for vapors, and between 1 and 5 mg/L for dusts/mists for a 4-hour exposure.

It is important to note that these are estimated ranges based on the GHS criteria, and the actual values may vary.

Skin and Eye Irritation

This compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[2] This means that direct contact can cause reversible inflammatory effects on the skin, such as redness and swelling, and significant, but reversible, irritation to the eyes.

Experimental Protocols (General Methodologies)

Specific experimental protocols for the toxicological testing of this compound are not publicly available. However, the following sections describe the general methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), that are typically used to assess skin and eye irritation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)

This in vitro test method is a non-animal alternative for assessing skin irritation potential.

Principle: The test evaluates the ability of a chemical to induce cytotoxicity in a reconstructed human epidermis model. A reduction in cell viability below a certain threshold is indicative of skin irritation.[4]

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues are cultured to form a multi-layered, differentiated epidermis.

-

Test Substance Application: A small amount of the test substance (solid or liquid) is applied topically to the surface of the epidermis tissue.[4]

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 15-60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[5]

-

Viability Assessment: After incubation, cell viability is determined using a colorimetric assay, most commonly the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to a purple formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density.[5]

-

Data Interpretation: The cell viability of the treated tissues is compared to that of negative controls. A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[4]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD TG 492)

This in vitro method is used to identify chemicals that can cause serious eye damage or irritation.

Principle: Similar to the skin irritation test, this method assesses the cytotoxicity of a chemical on a reconstructed human cornea-like epithelium model.[6]

Methodology:

-

Tissue Preparation: Three-dimensional human cornea-like epithelial tissues are cultured.

-

Test Substance Application: The test substance is applied topically to the corneal surface. Liquids are typically applied for a shorter duration (e.g., 30 minutes) than solids (e.g., 6 hours).[7]

-

Exposure and Post-Incubation: After the exposure period, the tissues are thoroughly rinsed and transferred to fresh medium for a post-incubation period (e.g., 2 to 18 hours).[7][8]

-

Viability Assessment: Cell viability is measured using the MTT assay, as described for the skin irritation test.[8]

-

Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control. A chemical that reduces cell viability to ≤ 60% is classified as an eye irritant.[6]

Physicochemical Information

Understanding the physicochemical properties of this compound is essential for assessing its potential hazards and for developing appropriate handling procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [9] |

| Molecular Weight | 149.15 g/mol | [9] |

| Appearance | Beige crystalline powder | [10] |

| Melting Point | 85-89 °C | [11] |

| Boiling Point | Not available | [11] |

| Solubility | Sparingly soluble in water. | [12] |

Exposure Controls and Personal Protection

Given the hazardous nature of this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working with the powder outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.[3]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[13]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[13]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Diagrams

GHS Hazard Communication Workflow

Caption: GHS hazard communication workflow for this compound.

First Aid Response Flowchart

Caption: First aid response flowchart for exposure to this compound.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its hazardous properties. A thorough understanding of its GHS classification, potential health effects, and appropriate safety precautions is essential for researchers, scientists, and drug development professionals. Adherence to the safety guidelines outlined in this document will help to minimize the risk of exposure and ensure a safe working environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ヒドロキシ-3-メトキシベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. iivs.org [iivs.org]

- 5. sterlab-store.com [sterlab-store.com]

- 6. mdpi.com [mdpi.com]

- 7. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. 4-羟基-3-甲氧基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 4421-08-3 [chemicalbook.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. nbinno.com [nbinno.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. This compound | 4421-08-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Toxicological Data and Hazards of 4-Hydroxy-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxybenzonitrile, also known as vanillonitrile, is a chemical intermediate with applications in the pharmaceutical and chemical industries. A thorough understanding of its toxicological profile and associated hazards is essential for safe handling, risk assessment, and the development of new chemical entities. This technical guide provides a comprehensive overview of the available toxicological data, outlines relevant experimental protocols, and visualizes potential metabolic pathways and experimental workflows.

Toxicological Data

| Endpoint | GHS Hazard Classification | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Hazard Identification and Precautionary Measures

Based on the GHS classifications, the following pictograms and precautionary statements are associated with this compound:

Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements (selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on this compound are not publicly available. However, standardized and internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for regulatory purposes. The following are descriptions of the likely methodologies used to determine the observed hazards.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Test Animals: Typically, female rats are used.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light cycles. They have access to standard laboratory diet and drinking water ad libitum.

-

Dosing: The test substance is administered in a single oral dose by gavage. A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made shortly after dosing and at least once daily thereafter.

-

Endpoint: The result is the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.

Skin Irritation/Corrosion (OECD Test Guideline 404: Acute Dermal Irritation/Corrosion)

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small area of the animal's back is clipped free of fur. A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of skin under a gauze patch.

-

Exposure: The patch is left in place for a specified period, typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring: The reactions are scored on a scale of 0 to 4. The mean scores for erythema and edema are used to determine the primary irritation index and the GHS classification.

Serious Eye Damage/Irritation (OECD Test Guideline 405: Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

Observation: The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling (chemosis), and corneal opacity, at specified intervals (e.g., 1, 24, 48, and 72 hours after instillation).

-

Scoring: The ocular reactions are scored according to a graded scale. The scores are used to determine the irritation potential and the GHS classification.

Potential Signaling and Metabolic Pathways

Specific studies on the signaling pathways and metabolism of this compound are limited. However, based on its chemical structure as an aromatic nitrile and its relation to vanillin, a plausible metabolic pathway involves cytochrome P450 (CYP) enzymes. Aromatic nitriles can undergo metabolism through various pathways, including hydroxylation of the aromatic ring and modification of the nitrile group.

The following diagram illustrates a generalized metabolic pathway for aromatic nitriles mediated by cytochrome P450 enzymes.

Experimental Workflow Visualization

To provide a clearer understanding of the methodologies involved in toxicological testing, the following diagram illustrates a typical workflow for an in vivo acute oral toxicity study based on OECD Test Guideline 423.

Conclusion

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 4-Hydroxy-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 4-hydroxy-3-methoxybenzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis commences from the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The protocol outlines a reliable two-step process involving the reduction of the aldehyde functionality, followed by a halogenation and subsequent cyanation. An alternative one-pot synthesis method is also discussed. This application note includes a comprehensive list of reagents and equipment, detailed experimental procedures, and expected yields. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound, also known as vanillonitrile, is a key building block in the synthesis of a variety of more complex molecules.[1][2] Its utility stems from the presence of three functional groups: a hydroxyl, a methoxy, and a nitrile group, which allow for diverse chemical modifications.[1] A common and economically viable route for the preparation of this compound utilizes vanillin as the starting material, a naturally abundant and inexpensive precursor.[1][3][4] The synthetic pathway detailed herein first involves the selective reduction of the aldehyde group of vanillin to form vanillyl alcohol. This intermediate is then converted to the corresponding nitrile.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4421-08-3 | [1] |

| Molecular Formula | C₈H₇NO₂ | [2] |

| Molecular Weight | 149.15 g/mol | [2] |

| Melting Point | 85-87 °C | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| IUPAC Name | This compound | [2] |

Table 2: Summary of a Two-Step Synthesis Protocol from Vanillin

| Step | Reaction | Key Reagents | Solvent | Reported Yield |

| 1 | Reduction of Vanillin | Sodium borohydride (NaBH₄) | Methanol | 83% |

| 2 | Halogenation and Nitrilization | Phosphorus tribromide (PBr₃), Potassium cyanide (KCN) | Ether, Benzene | 36% |

Experimental Protocols

Protocol 1: Two-Step Synthesis from Vanillin

This protocol is adapted from the work of Lerrick et al. (2009).[3][4]

Step 1: Synthesis of Vanillyl Alcohol

-

Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 0.9 g (6.0 mmol) of vanillin in 50 mL of methanol.

-

Reduction: While stirring the solution, carefully add 0.3 g (8.0 mmol) of sodium borohydride (NaBH₄) in small portions.

-

Reaction Time: Continue stirring the reaction mixture overnight at room temperature.

-

Work-up:

-

Remove the methanol using a rotary evaporator.

-

Dissolve the resulting white residue in 50 mL of water.

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and evaporate the solvent to yield vanillyl alcohol as a white crystalline solid.

-

-

Expected Yield: 83% of white crystals.

Step 2: Synthesis of this compound

-

Halogenation and Nitrilization: Caution: This step involves highly toxic potassium cyanide and corrosive phosphorus tribromide. Handle with extreme care in a well-ventilated fume hood. The procedure for the conversion of vanillyl alcohol to this compound involves halogenation followed by nitrilization.[3][4] A general procedure would involve reacting the vanillyl alcohol with a halogenating agent like phosphorus tribromide (PBr₃) in an appropriate solvent such as ether, followed by reaction with potassium cyanide (KCN).

-

Purification: The crude product can be purified by column chromatography or recrystallization to obtain this compound as a yellow crystalline solid.

-

Expected Yield: 36%.

Protocol 2: One-Pot Synthesis from Vanillin

An alternative, more direct route involves the conversion of the aldehyde to the nitrile in a single reaction vessel. This method typically proceeds through an oxime intermediate which is then dehydrated.

-

Reaction Setup: In a reaction flask, combine 4-hydroxy-3-methoxybenzaldehyde, hydroxylamine hydrochloride, and a catalyst such as anhydrous ferrous sulfate in a solvent like dimethylformamide (DMF).[7]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[7]

-

Work-up and Purification: After cooling, the catalyst is filtered off, and the product is extracted from the reaction mixture. The crude product is then purified, for example by chromatography, to yield the desired nitrile.[7]

-

Reported Yield: A reported yield for a similar one-pot synthesis is 91%.[8]

Mandatory Visualization

Caption: Two-step synthesis of this compound from vanillin.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. [PDF] The Synthesis of this compound from Vanillin : a Precursor of Synthesis of 3 ′-methoxydaidzein Reinner | Semantic Scholar [semanticscholar.org]

- 5. 4-Hydroxy-3-methoxybenzonitril 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. ujconline.net [ujconline.net]

Application Notes: 4-Hydroxy-3-methoxybenzonitrile as a Versatile Building Block for Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxybenzonitrile, also known as vanillonitrile, is a highly valuable and versatile chemical intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a hydroxyl group, a methoxy group, and a nitrile functional group, provides multiple reactive sites for chemical modification, making it an ideal starting material for the construction of complex drug molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a key building block, with a particular focus on the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) receptor modulators, such as capsaicin analogs.

Key Applications in Drug Discovery

The primary application of this compound in pharmaceutical synthesis lies in its role as a precursor to 4-hydroxy-3-methoxybenzylamine (vanillylamine).[2][3] Vanillylamine is a crucial intermediate in the production of capsaicinoids, a class of compounds known for their analgesic properties.[3] The vanillyl moiety is a key pharmacophore for binding to the TRPV1 receptor, a ligand-gated ion channel involved in pain perception.[4] Consequently, derivatives of this compound are extensively explored for the development of novel analgesics.

Beyond pain management, the structural motif of this compound is found in a variety of other biologically active compounds, highlighting its broad utility in medicinal chemistry.

Synthetic Pathway Overview: From this compound to Capsaicin Analogs

The general synthetic strategy to produce capsaicin analogs from this compound involves a two-step process:

-

Reduction of the Nitrile Group: The nitrile functional group of this compound is reduced to a primary amine to yield vanillylamine. This transformation can be achieved through various methods, including catalytic hydrogenation or chemical reduction with metal hydrides.

-

N-Acylation of Vanillylamine: The resulting vanillylamine is then acylated with a suitable acyl chloride or carboxylic acid to form the desired amide, a capsaicin analog. The nature of the acyl group can be varied to modulate the pharmacological properties of the final compound.

Caption: Synthetic workflow from this compound to a capsaicin analog API.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative capsaicin analog, N-vanillylnonanamide, from this compound.

Protocol 1: Reduction of this compound to Vanillylamine

This protocol describes the reduction of the nitrile group using Raney Nickel as a catalyst.

Materials:

-

This compound

-

Raney Nickel (50% slurry in water)

-

Ethanol (anhydrous)

-

Potassium borohydride (KBH₄)

-

Ethyl acetate

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous ethanol.

-

Carefully add Raney Nickel (approx. 1.0 eq, moist weight) to the suspension.[5][6]

-

To the stirred mixture, add potassium borohydride (4.0 eq) portion-wise at room temperature.[5][6]

-

Stir the reaction mixture vigorously at room temperature for 45 minutes.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield vanillylamine.

| Parameter | Value | Reference |

| Substrate | This compound | - |